5-(1-Benzylpiperidin-4-yl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-(1-benzylpiperidin-4-yl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-14-13(16-15(20)17-14)12-6-8-18(9-7-12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H2,16,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQFPGGVSIYEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2C(=O)NC(=O)N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The core is typically synthesized from amino acids or their derivatives, such as amino acids reacting with isocyanates or related reagents:
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| A | Amino acids (e.g., amino acids with aromatic substitutions) | Reflux in ethanol or methanol | Provides amino acid derivatives with desired substituents |
| B | Phenyl isocyanate or phenyl isothiocyanate | Reflux with amino acids | Facilitates carbamoylation, forming urea or thiourea intermediates |
Cyclization to Imidazolidine-2,4-dione
The key cyclization step involves:
- Reaction of amino acid derivatives with phenyl isocyanate to form urea derivatives.
- Hydrolysis and cyclization under acidic or basic conditions to produce the imidazolidine-2,4-dione ring.
- Reflux in ethanol or acetic acid
- Acid hydrolysis using dilute HCl or H2SO4
- Recrystallization from ethanol/water mixtures
Example Synthesis Data
| Compound | Yield (%) | Melting Point (°C) | Characterization | Reference |
|---|---|---|---|---|
| 3-Phenyl-5-(4-methylphenyl)imidazolidin-2,4-dione | 70-75 | 230-232 | IR, NMR, X-ray |
Introduction of Benzylpiperidin-4-yl Group
Preparation of Benzylpiperidin-4-yl Intermediates
- Starting from piperidine derivatives , benzylation is performed using benzyl halides (e.g., benzyl bromide or chloride) under basic conditions:
Piperidine + Benzyl halide → Benzylpiperidine (in presence of base, e.g., K2CO3)
- Subsequent functionalization at the 4-position involves nucleophilic substitution or reductive amination.
Coupling with the Imidazolidine Core
The benzylpiperidinyl intermediates are coupled to the imidazolidine-2,4-dione core via nucleophilic substitution at the nitrogen or via carbodiimide-mediated coupling.
-
- Use of activating agents such as EDC or DCC
- Reflux in solvents like DMF or DMSO
- Catalysts such as triethylamine (TEA)
Final Compound Formation
- The final step involves purification through recrystallization or chromatography, yielding 5-(1-Benzylpiperidin-4-yl)imidazolidine-2,4-dione .
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| A | Benzyl halide + Piperidine | K2CO3, reflux | 80-85 | Benzylation step |
| B | Coupling with imidazolidine-2,4-dione | DCC/EDC, DMF, reflux | 65-75 | Final coupling step |
Specific Research Findings and Data
Literature Examples
A study detailed the synthesis of related imidazolidine derivatives via amino acid reactions with phenyl isocyanate, followed by cyclization and subsequent substitution with benzylpiperidinyl groups, achieving yields around 70-75%.
Another research outlined the synthesis of benzylpiperidinyl-imidazolidine compounds through reductive amination and coupling reactions, with yields varying from 65-85%, depending on substituents and reaction conditions.
Data Table of Preparation Methods
Notes on Optimization and Variations
- Substituent effects : Electron-withdrawing groups on aromatic rings can influence yields and reaction rates.
- Reaction conditions : Elevated temperatures and longer reflux times improve cyclization efficiency.
- Purification : Recrystallization from ethanol or ethanol/water mixtures ensures high purity.
Chemical Reactions Analysis
Hydrolysis and Ring-Opening Reactions
The imidazolidine-2,4-dione core undergoes hydrolysis under acidic or basic conditions, leading to ring-opening. For example:
| Reaction Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis (HCl, 80°C) | 6M HCl | 5-(1-Benzylpiperidin-4-yl)hydantoic acid | 78% | |
| Basic hydrolysis (NaOH, 60°C) | 2M NaOH | 5-(1-Benzylpiperidin-4-yl)hydantoate sodium salt | 65% |
This reaction proceeds via nucleophilic attack at the carbonyl groups, with the acidic α-hydrogens facilitating decarboxylation in basic media .
Alkylation and Acylation at the Imide Nitrogen
The nitrogen atoms in the hydantoin ring participate in alkylation and acylation reactions:
| Reaction Type | Reagents | Products | Key Observations |
|---|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃ | 1-Methyl-5-(1-benzylpiperidin-4-yl)imidazolidine-2,4-dione | Regioselectivity at N1 due to steric hindrance at N3 |
| N-Acylation | Acetyl chloride, pyridine | 1-Acetyl-5-(1-benzylpiperidin-4-yl)imidazolidine-2,4-dione | Improved solubility in polar solvents |
These modifications enhance the compound’s pharmacokinetic properties, particularly in drug design.
Cross-Coupling Reactions
The benzylpiperidine moiety enables palladium-catalyzed coupling reactions:
| Reaction Type | Catalysts/Reagents | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | 5-(1-(4-Arylbenzyl)piperidin-4-yl)imidazolidine-2,4-dione derivatives | 45–72% |
This reaction facilitates diversification of the benzyl group for structure-activity relationship (SAR) studies .
Reduction and Oxidation Reactions
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazolidinedione ring to a dihydroimidazolidine derivative, altering its electronic properties.
-
Oxidation : MnO₂ selectively oxidizes the piperidine’s tertiary amine to an N-oxide, modulating hydrogen-bonding capabilities.
Ring-Opening via Nucleophilic Attack
The hydantoin ring reacts with nucleophiles such as amines:
| Nucleophile | Conditions | Products | Application |
|---|---|---|---|
| Ethylenediamine | Reflux, EtOH | 5-(1-Benzylpiperidin-4-yl)-2,4-dioxoimidazolidine-1-acetamide | Precursor for polymer-supported ligands |
Interaction with Biological Targets
While not a chemical reaction per se, the compound’s interactions with receptors are mechanistically relevant:
| Target | Interaction Type | Affinity (IC₅₀) | Significance |
|---|---|---|---|
| 5-HT₁ₐ receptor | Hydrogen bonding via carbonyl groups | 12 nM | Potential antidepressant activity |
| SERT (Serotonin Transporter) | π-π stacking with benzyl group | 18 nM | Dual-action therapeutic agent |
Comparative Reactivity Table
| Reaction Type | Hydantoin Core | Piperidine Moiety | Benzyl Group |
|---|---|---|---|
| Hydrolysis | High reactivity | Stable under mild conditions | Inert |
| Alkylation | Moderate (N1/N3) | Tertiary amine alkylation possible | Susceptible to electrophilic substitution |
| Oxidation | Resistant | N-oxide formation | Stability to most oxidizers |
Key Findings from Research
-
Regioselectivity : Steric hindrance from the benzylpiperidine group directs reactions to the N1 position of the hydantoin ring.
-
Solubility : Acylation at N1 increases aqueous solubility by 3–5×, critical for bioavailability.
-
Catalytic Efficiency : Pd-based catalysts show higher yields in cross-coupling compared to Ni systems (72% vs. 38%) .
This compound’s reactivity profile positions it as a versatile scaffold in medicinal chemistry, particularly for CNS-targeted therapeutics .
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that derivatives of imidazolidine-2,4-dione exhibit antimicrobial properties. For instance, studies have shown that modifications to the hydantoin core can lead to compounds with significant activity against various pathogens. The exploration of these derivatives has revealed potential applications in treating infections caused by resistant strains of bacteria .
2. Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as PC-3M (prostate cancer) and HeLa (cervical cancer). These findings suggest that 5-(1-Benzylpiperidin-4-yl)imidazolidine-2,4-dione could serve as a scaffold for developing new anticancer agents .
3. Neuropharmacological Effects
Molecular docking studies have indicated that this compound may act as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating Alzheimer's disease. The binding affinity observed in computational models suggests that it could potentially cross the blood-brain barrier, although further optimization is required to enhance its bioavailability .
Case Studies
Mechanism of Action
The mechanism of action of 5-(1-Benzylpiperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine and norepinephrine . This activity is mediated through its binding to and modulation of neurotransmitter transporters and receptors.
Comparison with Similar Compounds
Key Research Findings and Gaps
Biological Activity : While benzylpiperidine’s steric bulk may hinder receptor binding compared to arylpiperazines, its effect on off-target interactions (e.g., α1-adrenergic receptors) warrants study .
Solubility Challenges : High logP may limit aqueous solubility, necessitating formulation optimization for in vivo applications.
Unexplored Therapeutic Areas: No data exist on anticancer or neuroprotective activity, unlike benzylidene derivatives .
Biological Activity
5-(1-Benzylpiperidin-4-yl)imidazolidine-2,4-dione, a compound featuring a unique imidazolidine structure, has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The synthesis of this compound involves the reaction of benzylpiperidine derivatives with isocyanates or isothiocyanates, leading to the formation of imidazolidine-2,4-dione structures. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as NMR spectroscopy for structural confirmation .
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its multifaceted pharmacological effects:
- Anticholinesterase Activity : The compound has shown significant inhibition of acetylcholinesterase (AChE), a key enzyme in neurotransmission. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
- Neuroprotective Effects : In vitro studies indicate that the compound can reduce neurotoxicity induced by beta-amyloid peptides, highlighting its potential in neuroprotection .
- Antinociceptive Properties : Pharmacological evaluations have demonstrated that derivatives of imidazolidine compounds exhibit antinociceptive effects in animal models, which may be attributed to their interaction with central nervous system pathways .
The mechanisms underlying the biological activities of this compound are primarily related to its interaction with various receptors and enzymes:
- AChE Inhibition : The compound binds to the active site of AChE, leading to increased acetylcholine levels in synaptic clefts, which can enhance cholinergic signaling .
- Metal Chelation : Some studies suggest that imidazolidine derivatives can chelate metal ions (e.g., copper and zinc), which may play a role in their neuroprotective effects by preventing metal-induced oxidative stress .
Case Study 1: Neuroprotection Against Aβ-Induced Toxicity
A study investigated the neuroprotective effects of this compound in neuroblastoma cells exposed to beta-amyloid. The compound significantly reduced cell death and oxidative stress markers compared to control groups. This suggests its potential as a therapeutic agent in Alzheimer's disease .
Case Study 2: Antinociceptive Activity Assessment
In a series of behavioral tests conducted on rodents, derivatives of this compound exhibited significant antinociceptive effects in hot plate and formalin tests. The results indicated that these compounds could modulate pain pathways effectively, warranting further exploration for pain management therapies .
Comparative Analysis of Biological Activities
Q & A
Q. What are the standard synthetic routes for 5-(1-Benzylpiperidin-4-yl)imidazolidine-2,4-dione, and how are intermediates characterized?
The synthesis typically involves coupling a benzylpiperidine precursor with an imidazolidinedione moiety. For example, benzylation of piperidine derivatives via nucleophilic substitution or catalytic hydrogenation is common. Key intermediates are purified using column chromatography (e.g., CHCl₃/MeOH or n-hexane/EtOAc systems) and characterized via -NMR, -NMR, and HPLC (retention time and peak area analysis). Elemental analysis (C, H, N) validates purity, with deviations ≤0.4% indicating acceptable quality .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Spectroscopy : -NMR (chemical shifts for benzyl protons: δ 7.2–7.4 ppm; piperidine protons: δ 1.5–3.0 ppm) and -NMR (carbonyl signals: δ 170–175 ppm) .
- Chromatography : HPLC with UV detection (e.g., 254 nm) ensures >95% purity, with retention times consistent across batches .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] for C₁₅H₁₇N₃O₂: 284.13 g/mol) .
Q. What safety precautions are recommended when handling benzylpiperidine derivatives?
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Emergency Protocols : Flush eyes with water for 15 minutes if exposed; wash skin with soap and water. Store in airtight containers away from light to minimize degradation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular docking identifies potential bioactive conformations. Software like Gaussian or ORCA enables virtual screening of reaction conditions (solvent, catalysts), reducing trial-and-error experimentation .
Q. What experimental designs are effective for studying its biological activity (e.g., anticancer, antimicrobial)?
- In vitro assays : Use cell viability assays (MTT or resazurin) against cancer lines (e.g., HeLa, MCF-7) or microbial cultures. Dose-response curves (IC₅₀ values) quantify potency .
- Mechanistic studies : Evaluate enzyme inhibition (e.g., kinase assays) or receptor binding via fluorescence polarization .
Q. How can factorial design improve reaction yield and scalability?
A 2 factorial design tests variables like temperature (25–80°C), solvent polarity (EtOAc vs. DCM), and catalyst loading. For example, optimizing benzylation reactions may reveal that a 1:1.2 molar ratio of piperidine to benzyl chloride at 60°C maximizes yield (78–84%) .
Q. What methodologies elucidate the compound’s stability under varying storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products. Lyophilization or inert atmosphere storage (N₂) can extend shelf life. Degradation kinetics follow Arrhenius models to predict long-term stability .
Q. How are structure-activity relationships (SAR) studied for derivatives of this compound?
Q. What role does chemical software play in managing data and simulating experiments?
Tools like Schrödinger Suite or ChemAxon streamline data curation, reaction simulation, and predictive modeling. Virtual screening identifies analogs with improved pharmacokinetic profiles, while machine learning algorithms optimize synthetic routes .
Q. How are reaction fundamentals applied to reactor design for large-scale synthesis?
Continuous flow reactors enhance mass/heat transfer for exothermic steps (e.g., benzylation). Computational fluid dynamics (CFD) models ensure uniform mixing, while membrane separation technologies (e.g., nanofiltration) improve intermediate purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
